molecular formula C13H27NO5S B611211 t-Boc-N-amido-PEG3-thiol CAS No. 1895922-68-5

t-Boc-N-amido-PEG3-thiol

Cat. No.: B611211
CAS No.: 1895922-68-5
M. Wt: 309.42
InChI Key: RWCUSUXTCYNDCV-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG3-thiol is a polyethylene glycol derivative containing a tert-butoxycarbonyl-protected amino group and a thiol group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tert-butoxycarbonyl group can be deprotected under mild acidic conditions to form the free amine, while the thiol group reacts with maleimide, ortho-pyridyl disulfide, vinylsulfone, and transition metal surfaces including gold and silver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-amido-PEG3-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-amido-PEG3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Mild acids such as trifluoroacetic acid are commonly used for deprotection.

    Thiol Reactions: Reagents such as maleimide, ortho-pyridyl disulfide, and vinylsulfone are used for thiol reactions.

Major Products

Scientific Research Applications

Drug Delivery Systems

The incorporation of t-Boc-N-amido-PEG3-thiol into drug delivery systems enhances the pharmacokinetics of therapeutic agents. The PEG component increases the solubility and circulation time of drugs, thus improving their overall effectiveness. The thiol group allows for specific conjugation to drug molecules or carriers, facilitating targeted delivery .

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules to other molecules, enhancing their therapeutic efficacy. The thiol group in this compound can react with maleimides and other electrophiles, allowing for site-specific labeling of proteins and peptides. This property is particularly beneficial in creating stable conjugates for therapeutic applications .

Surface Modification

This compound can be employed to modify surfaces of nanoparticles or biomaterials, improving their interactions with biological systems. The compound can form stable linkages on surfaces due to its thiol functionality, which can react with various substrates including metals like gold and silver .

Case Study on PEGylation Efficiency

A study demonstrated the efficiency of using this compound for PEGylating proteins to enhance their stability and reduce immunogenicity. The study reported that proteins modified with this compound exhibited significantly improved half-lives in circulation compared to their unmodified counterparts .

Application in Antibody Drug Conjugates

This compound has been utilized in developing antibody-drug conjugates (ADCs). In this context, the thiol group allows for selective conjugation to antibodies via maleimide linkers, resulting in ADCs that maintain the targeting capabilities of antibodies while delivering cytotoxic agents directly to cancer cells .

Mechanism of Action

The mechanism of action of t-Boc-N-amido-PEG3-thiol involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-N-amido-PEG3-thiol is unique due to its combination of a tert-butoxycarbonyl-protected amino group and a thiol group, which allows for versatile conjugation and surface modification applications. The hydrophilic polyethylene glycol spacer enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .

Biological Activity

t-Boc-N-amido-PEG3-thiol is a specialized compound that belongs to the family of polyethylene glycol (PEG) derivatives. Its unique structure, featuring a tert-butyloxycarbonyl (t-Boc) protecting group linked to an amide and a thiol group, endows it with significant biological activity, particularly in bioconjugation applications. This article explores the biological activity of this compound, including its synthesis, reactivity, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₇NO₅S
  • Molecular Weight : 309.4 g/mol
  • CAS Number : 1895922-68-5
  • Purity : ≥90%
  • Solubility : Increased aqueous solubility due to the hydrophilic PEG spacer.

The t-Boc group serves as a protective moiety for the amine, which can be removed under mild acidic conditions, allowing for further functionalization. The thiol group enhances reactivity, making it suitable for conjugation with various biomolecules such as proteins, peptides, and drugs .

1. Bioconjugation Applications

This compound is primarily used in bioconjugation processes. Its thiol group can react with maleimides and other electrophiles to form stable conjugates. This property is particularly valuable in the development of targeted drug delivery systems and therapeutic agents.

Table 1: Comparison of Similar Compounds

Compound NameFunctional GroupsUnique Features
t-Boc-N-amido-PEG3-sulfonic acidSulfonic acid, t-BocIncreased aqueous solubility; versatile coupling options
t-Boc-N-amido-PEG3-amineAmine, t-BocDirectly reactive amine; used in PROTAC synthesis
t-Boc-N-amido-PEG3-propargylPropargyl, t-BocSuitable for click chemistry applications
t-Boc-N-amido-PEG3-acidCarboxylic acid, t-BocFacilitates stable amide bond formation

The compound's versatility allows it to be utilized in various scientific research applications, including the synthesis of PROTACs (proteolysis-targeting chimeras), which harness the ubiquitin-proteasome system for targeted protein degradation .

Research has demonstrated that this compound can form stable conjugates with biomolecules through its thiol group. The interaction mechanisms involve nucleophilic attack by the thiol on electrophilic centers of target molecules, leading to covalent bond formation. This property is exploited in designing bioconjugates that can effectively deliver therapeutic agents to specific cells or tissues.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound revealed that the compound could be produced with high yields through a multi-step process involving protection of the amine followed by thiolation. Characterization techniques such as NMR and mass spectrometry confirmed the successful incorporation of the desired functional groups .

Case Study 2: Application in Drug Delivery

In another study, researchers utilized this compound as a linker in the development of targeted drug delivery systems. The compound was conjugated to an anticancer drug and demonstrated enhanced solubility and stability in physiological conditions. In vitro assays indicated improved cellular uptake and cytotoxicity against cancer cells compared to free drug formulations .

Q & A

Q. How to design experiments for efficient conjugation of t-Boc-N-amido-PEG3-thiol with maleimide-functionalized substrates?

Methodological Answer:

  • Reaction Conditions : Optimize pH (7.0–8.5) and temperature (20–25°C) to favor thiol-Michael addition. Use triethylamine (Et₃N) as a base catalyst to enhance nucleophilicity of the thiol group .
  • Stoichiometry : Maintain a 1:1.2 molar ratio (thiol:maleimide) to ensure complete conjugation while minimizing side reactions.
  • Purification : Employ size-exclusion chromatography (SEC) or dialysis to isolate conjugates from unreacted reagents. Validate purity via HPLC with UV detection at 280 nm .

Q. How to resolve contradictory data on the stability of this compound in aqueous vs. organic solvents?

Methodological Answer:

  • Analytical Techniques : Use tandem LC-MS and ¹H NMR to monitor degradation products. For aqueous stability, track thiol oxidation via Ellman’s assay (absorbance at 412 nm). In organic solvents (e.g., DMF), assess Boc-deprotection kinetics via FTIR (loss of carbonyl peak at ~1680 cm⁻¹) .
  • Contradiction Analysis : Cross-reference experimental conditions (e.g., dissolved oxygen levels, solvent purity) and apply iterative data triangulation to identify confounding variables .

Q. What analytical techniques are optimal for characterizing this compound post-synthesis?

Methodological Answer:

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm structure and purityIntegration ratios for PEG (-CH₂CH₂O-), Boc (-C(CH₃)₃), and thiol (-SH) protons .
HPLC Assess purityRetention time consistency; >95% purity threshold .
FTIR Monitor functional groupsPeaks at ~3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (Boc carbonyl) .

Q. How to optimize orthogonal reactivity of this compound in multi-step bioconjugation?

Methodological Answer:

  • Sequential Reactivity : First perform base-initiated thiol-Michael addition (e.g., with maleimides), followed by radical-mediated thiol-ene/yne reactions on remaining unsaturated bonds. Radical reactions require photoinitiators (e.g., Irgacure 2959) and UV light (365 nm) .
  • Computational Modeling : Use CBS-QB3 calculations to predict activation energies and optimize reaction pathways for selectivity .

Q. What critical factors influence high-yield synthesis of this compound?

Methodological Answer:

  • Reagent Purity : Use freshly distilled PEG3 precursors and Boc-protecting agents to avoid side reactions.
  • Temperature Control : Maintain 0–5°C during Boc protection to prevent premature deprotection.
  • Workup : Extract unreacted thiols with ethyl acetate and dry under vacuum (<0.1 mbar) .

Q. How does PEG3 spacer length affect binding kinetics and steric effects?

Methodological Answer:

  • Comparative Studies : Synthesize analogs with PEG1–PEG6 spacers. Use surface plasmon resonance (SPR) to measure association/dissociation rates (ka/kd).
  • Computational Insights : Perform molecular dynamics simulations to model PEG3 flexibility and steric hindrance during target binding .

Q. Best practices for storing this compound to prevent oxidation?

Methodological Answer:

  • Storage Conditions : Store at -20°C under argon in amber vials. Add 1% (w/v) tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide formation .
  • Quality Checks : Monitor thiol content monthly via Ellman’s assay .

Q. How to quantitatively analyze t-Boc deprotection efficiency under acidic conditions?

Methodological Answer:

  • Deprotection Protocol : Treat with 50% trifluoroacetic acid (TFA) in DCM for 30 min.
  • Quantification : Use ¹H NMR to compare integration of Boc tert-butyl protons (~1.4 ppm) pre/post deprotection. Validate via ninhydrin test for free amines .

Q. Key considerations for nanoparticle surface functionalization using this compound?

Methodological Answer:

  • Surface Density : Optimize ligand-to-nanoparticle ratio (e.g., 500:1) to balance colloidal stability and functionalization efficiency.
  • Orientation Control : Use spacer molecules (e.g., heterobifunctional PEGs) to minimize steric hindrance .

Q. How to model thermodynamic/kinetic parameters of this compound’s reactivity?

Methodological Answer:

  • Computational Tools : Apply density functional theory (DFT) to calculate transition-state energies for thiol-ene reactions. Use software like Gaussian or ORCA for CBS-QB3-level accuracy .
  • Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO5S/c1-13(2,3)19-12(15)14-4-5-16-6-7-17-8-9-18-10-11-20/h20H,4-11H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCUSUXTCYNDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-methylcyclobutane-1,1-dicarboxylic Acid
t-Boc-N-amido-PEG3-thiol
3-methylcyclobutane-1,1-dicarboxylic Acid
t-Boc-N-amido-PEG3-thiol
3-methylcyclobutane-1,1-dicarboxylic Acid
t-Boc-N-amido-PEG3-thiol
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
t-Boc-N-amido-PEG3-thiol
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
t-Boc-N-amido-PEG3-thiol
3-methylcyclobutane-1,1-dicarboxylic Acid
t-Boc-N-amido-PEG3-thiol

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